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Compound of Interest |

Compound Name: 4-Amino-2-fluorobenzamide
CAS No.: 609783-45-1
Cat. No.: B3029282
. J

CAS: 7465-44-3 | Formula:
| MW: 154.14 g/mol

Executive Summary & Structural Logic

In medicinal chemistry, the 2-fluoro-4-aminobenzamide scaffold is prized for its ability to lock
molecular conformation via intramolecular hydrogen bonding (between the amide proton and
the ortho-fluorine) and its metabolic stability compared to non-fluorinated analogs.[1]

When characterizing this molecule, the primary challenge is distinguishing it from its
regioisomers (e.g., 2-amino-4-fluorobenzamide) and quantifying the electronic influence of the
fluorine atom on the aromatic system. This guide details the spectral fingerprints required for
absolute structural confirmation.

Structural Pharmacophore[2]

o Core: Benzene ring substituted at 1, 2, and 4 positions.
e Electronic Push-Pull: The electron-donating amine (

) at C4 competes with the electron-withdrawing fluorine at C2 and the amide (

) at C1.[1]
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» Key Diagnostic Feature: The

nucleus acts as a "spy," splitting both proton and carbon signals, which provides

unambiguous connectivity data.

Mass Spectrometry (MS) Profiling

Methodology: Electrospray lonization (ESI) in Positive Mode (

).
lonization Logic

The aniline nitrogen is the most basic site, but in ESI conditions, protonation often occurs on

the amide oxygen or the aniline nitrogen depending on solvent pH. The molecular ion is stable.

[1][2]

Fragmentation Pattern (MS/MS)

Upon collision-induced dissociation (CID), the molecule follows a predictable degradation

pathway useful for confirming the amide functionality.

m/z (Observed) lon Type

Fragment Structure

Mechanism

155.15

Parent lon

Protonation of

precursor.[1]

138.1

Acylium lon

Loss of ammonia from
the primary amide
(characteristic of

benzamides).[1]

110.1

Phenyl Cation

Subsequent loss of
carbon monoxide

(carbonyl extraction).

[1]

83.1 Ring Frag.

Fluorinated fragment

Ring
opening/degradation.

[1]
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Vibrational Spectroscopy (FT-IR)

Methodology: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

The IR spectrum is dominated by the interplay between the two nitrogen-containing groups.[1]
The fluorine atom introduces a strong stretch in the fingerprint region.

: ic Al . IS[3]

Wavenumber ( Assignment &

Functional Group Intensity
) Notes
Asymmetric/Symmetri
Primary Amine ( ) ¢ stretching.[1] Often
3450 — 3350 Medium
) appears as a
"doublet" spike.[1][3]
Primary Amide ( Overlaps with amine;
3300 - 3180 Strong/Broad broadness indicates
) H-bonding.[1]
stretch. Lowered
Amide | 1680 — 1650 Strong frequency due to
conjugation with the
ring.
i Ring breathin
Aromatic 1600, 1500 Variable J J
modes.
Aryl Fluoride ( stretching.[1] Critical
1250 — 1150 Strong

for confirming

)

fluorination.

Nuclear Magnetic Resonance (NMR)

Methodology: 400 MHz or higher.[4][5][6][7] Solvent: DMSO-
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is mandatory.[1] Reasoning: Chloroform (

) often causes amide protons to broaden into the baseline or exchange too rapidly. DMSO
stabilizes the amide rotamers and provides distinct signals for the amide

protons.

NMR (Proton)

The aromatic region (6.0 — 8.0 ppm) shows a specific splitting pattern driven by

coupling (

is 100% abundant, spin 1/2).

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-2-fluoro-N-methylbenzamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Shift ( Coupling (
Proton Multiplicity
ppm) Hz)

Structural
Assignment

Amide proton
7.40 -7.60 Broad Singlet - anti to carbonyl
oxygen.[1]

Amide

Ortho to

Carbonyl.[1]
H-6 7.50-7.60 ddort , Deshielded by

Amide proton

Amide 7.00 - 7.20 Broad Singlet - syn to carbonyl

oxygen.[1]

Ortho to Amine.

H-5 6.35 - 6.45 dd , [1] Shielded by

1]

Diagnostic

Signal. Ortho to

Fluorine (large
H-3 6.25-6.35 dd , _

coupling) and

Ortho to Amine

(shielded).[1]

Aniline protons.

. 1] Distinctl
Amine 5.80 - 6.00 Broad Singlet - s ) Y
upfield from

amide protons.[1]

NMR (Carbon)

Senior Scientist Note: In non-fluorinated compounds, you look for singlets. Here, the Fluorine
atom splits every carbon signal in the ring. The coupling constant magnitude (

) tells you the distance from the fluorine.
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Shift (
Carbon Multiplicity (H2) Assignment
ppm)
C-1¢(
165.0 - 168.0 Doublet Amide Carbonyl.
)
Ipso Carbon.
Massive splitting
C-2 (C-F) 160.0 — 164.0 Doublet . C.F
confirms C-
bond.[1][8]
C-4 (C-N) 152.0 - 155.0 Doublet Ipso to Amine.
C-6 130.0 - 133.0 Doublet Meta to Fluorine.
C-1 (Ring) 108.0 -112.0 Doublet Ipso to Carbonyl.
Para to Fluorine
C-5 108.0 - 110.0 Doublet (small coupling).
[1]
Ortho to
Fluorine.[1]
C-3 98.0 — 102.0 Doublet Highly shielded
by ortho-amine.
[1]

Experimental Workflow & Quality Control

The following diagram outlines the standard workflow for synthesizing and validating this
intermediate in a drug discovery context.

Release for
API Synthesis

Purification Sample
(Recrystallization from EtOH) IR TGN Rea)

Analytical Validation QC Pass
(NMR, LC-MS, IR)

Precursor R { workup o Crude Product Isolate
(4-Nitro-2-fluorobenzamide) (H2, Pd/C or Fe/NH4CI) (Mixture)

Click to download full resolution via product page
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Figure 1: Synthetic and analytical workflow for the production of pharmaceutical-grade 4-
amino-2-fluorobenzamide.

Protocol: NMR Sample Preparation

To ensure the spectra match the data above, follow this strict protocol:
e Mass: Weigh 5-10 mg of the solid sample.
e Solvent: Use 0.6 mL of DMSO-
(99.9% D).[1] Do not use
as the amide protons will not integrate correctly.
e Vessel: Use a clean, dry 5mm NMR tube.[1]
e Acquisition:
o Set relaxation delay (

) to
seconds to allow full relaxation of aromatic protons.

o Set temperature to 298 K (

Quality Control: Impurity Profiling

In a drug development setting, purity is paramount. The most common impurity is the
regioisomer (2-amino-4-fluorobenzamide), which can form if the starting material (nitro-benzoic
acid) was impure.[1]

Differentiation Strategy:
o Target (4-Amino-2-fluoro): H-3 appears as a doublet of doublets at ~6.3 ppm with a large

coupling (
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Hz) because it is ortho to the fluorine.[1]

e Impurity (2-Amino-4-fluoro): The proton ortho to the fluorine is H-3 as well, but the chemical
environment is different.[1] The most distinct shift is H-6 (next to carbonyl).[1] In the impurity,
H-6 is meta to the fluorine (small coupling). In the target, H-6 is meta to the fluorine.

» Definitive Check: Use ngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""
class="inline ng-star-inserted">

NMR.[3][4][6][7][9] The Carbonyl carbon (C-1) in the target has a noticeable coupling to F (

Hz).[1] In the 2-amino-4-fluoro isomer, the distance is greater (4 bonds), so the coupling on
the carbonyl carbon is negligible or zero.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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